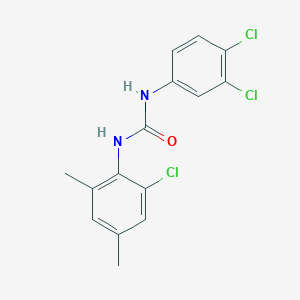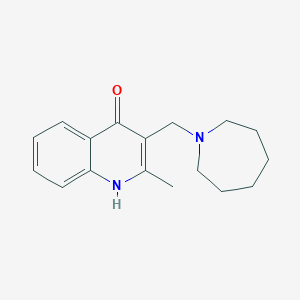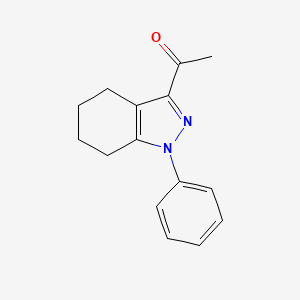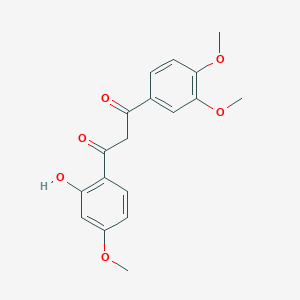![molecular formula C19H21N3O B5623940 N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide, commonly known as MBP, is a chemical compound that belongs to the benzimidazole class of compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 335.46 g/mol. MBP has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MBP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MBP has been shown to have a variety of biochemical and physiological effects in different organisms. In humans, MBP has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In animals, MBP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In plants, MBP has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MBP in lab experiments is its versatility. MBP can be used in a variety of applications, including as a drug delivery agent, fluorescent probe, and pesticide. Additionally, MBP is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using MBP in lab experiments is its potential toxicity. MBP has been shown to have cytotoxic effects on certain cell types, and its use in vivo may be limited by its potential side effects.
Future Directions
There are many potential future directions for research involving MBP. One area of interest is the development of new drug delivery systems using MBP as a carrier. Another area of interest is the investigation of MBP's potential as a fluorescent probe for bioimaging. Additionally, further research is needed to fully understand the mechanism of action of MBP and its potential applications in various fields, including medicine, agriculture, and industry.
Synthesis Methods
MBP can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most commonly used methods involves the reaction of 2-methylbenzylamine with 2-carbamoylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
MBP has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, MBP has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a drug delivery agent and as a fluorescent probe for bioimaging. In the agricultural field, MBP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In the industrial field, MBP has been investigated for its potential use in the synthesis of new materials and as a catalyst in chemical reactions.
properties
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-19(23)20-12-18-21-16-10-6-7-11-17(16)22(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUVDWPXMWYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623873.png)
![(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5623878.png)

![2-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5623895.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)

![2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623924.png)

![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)
![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenol](/img/structure/B5623951.png)